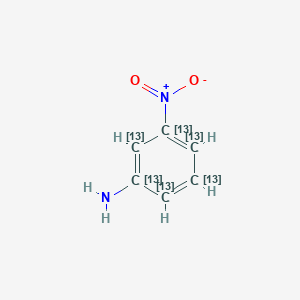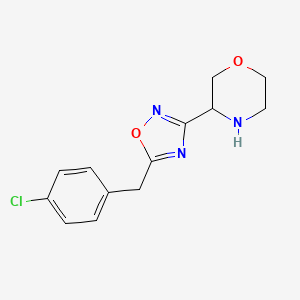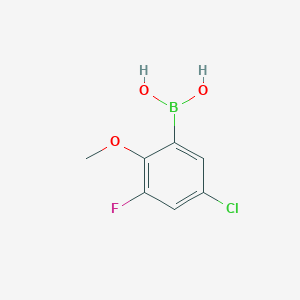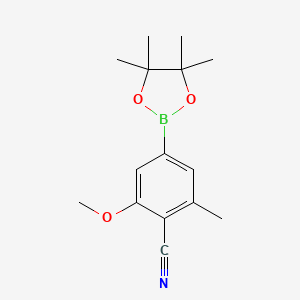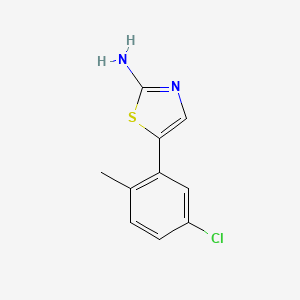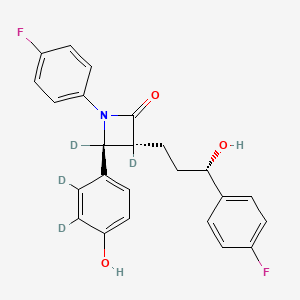
Ezetimibe D4
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ezetimibe D4 is a deuterium-labeled analog of ezetimibe, a lipid-lowering compound that inhibits the absorption of cholesterol in the small intestine. Ezetimibe is commonly used to treat high blood cholesterol and certain lipid abnormalities. The deuterium labeling in this compound is used for pharmacokinetic studies and to understand the metabolism of the drug.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Ezetimibe D4 involves multiple steps, starting with the preparation of deuterium-labeled intermediates. One common method involves the use of [2H5] fluorobenzene to prepare [2H4] ezetimibe. The synthesis typically includes seven steps with an overall yield of approximately 29.3% .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and consistency of the final product. Techniques such as differential scanning calorimetry (DSC) and X-ray powder diffraction (XRPD) are used to analyze the phase composition and ensure the quality of the product .
Analyse Des Réactions Chimiques
Types of Reactions
Ezetimibe D4 undergoes various chemical reactions, including oxidation, reduction, and substitution. The compound is extensively metabolized within the intestinal mucosa to form active glucuronide derivatives.
Common Reagents and Conditions
Common reagents used in the synthesis and reactions of this compound include deuterium-labeled fluorobenzene, acetonitrile, and acidic buffer solutions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure high yield and purity .
Major Products Formed
The major products formed from the reactions of this compound include its glucuronide derivatives, which are pharmacologically active and play a crucial role in its mechanism of action .
Applications De Recherche Scientifique
Ezetimibe D4 is widely used in scientific research to study the pharmacokinetics and metabolism of ezetimibe. Its applications include:
Chemistry: Used in the study of drug metabolism and the development of new lipid-lowering agents.
Biology: Helps in understanding the biological pathways involved in cholesterol absorption and metabolism.
Medicine: Used in clinical trials to study the efficacy and safety of ezetimibe in combination with other lipid-lowering agents.
Industry: Employed in the development of fixed-dose combinations and the improvement of drug formulations
Mécanisme D'action
Ezetimibe D4 exerts its effects by inhibiting the absorption of cholesterol in the small intestine. It targets the Niemann-Pick C1-Like 1 (NPC1L1) protein, which is responsible for the uptake of cholesterol into enterocytes. By binding to NPC1L1, this compound reduces the delivery of intestinal cholesterol to the liver, thereby lowering blood cholesterol levels .
Comparaison Avec Des Composés Similaires
Ezetimibe D4 is unique due to its deuterium labeling, which makes it particularly useful for pharmacokinetic studies. Similar compounds include:
Ezetimibe: The non-labeled version used for lowering cholesterol levels.
Simvastatin: A statin used in combination with ezetimibe for enhanced lipid-lowering effects.
Atorvastatin: Another statin often used in combination with ezetimibe for treating hypercholesterolemia
This compound stands out due to its specific application in research, providing valuable insights into the metabolism and pharmacokinetics of ezetimibe.
Propriétés
Formule moléculaire |
C24H21F2NO3 |
|---|---|
Poids moléculaire |
413.4 g/mol |
Nom IUPAC |
(3R,4S)-3,4-dideuterio-4-(2,3-dideuterio-4-hydroxyphenyl)-1-(4-fluorophenyl)-3-[(3S)-3-(4-fluorophenyl)-3-hydroxypropyl]azetidin-2-one |
InChI |
InChI=1S/C24H21F2NO3/c25-17-5-1-15(2-6-17)22(29)14-13-21-23(16-3-11-20(28)12-4-16)27(24(21)30)19-9-7-18(26)8-10-19/h1-12,21-23,28-29H,13-14H2/t21-,22+,23-/m1/s1/i3D,11D,21D,23D |
Clé InChI |
OLNTVTPDXPETLC-GGMGDXHOSA-N |
SMILES isomérique |
[2H]C1=C(C(=CC=C1[C@@]2([C@@](C(=O)N2C3=CC=C(C=C3)F)([2H])CC[C@@H](C4=CC=C(C=C4)F)O)[2H])O)[2H] |
SMILES canonique |
C1=CC(=CC=C1C2C(C(=O)N2C3=CC=C(C=C3)F)CCC(C4=CC=C(C=C4)F)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


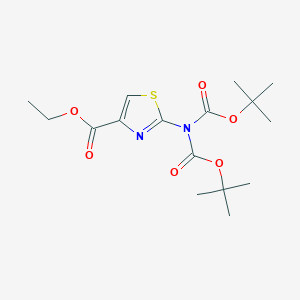
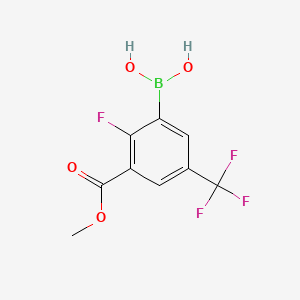

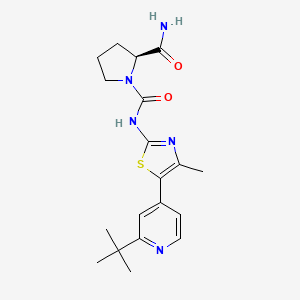

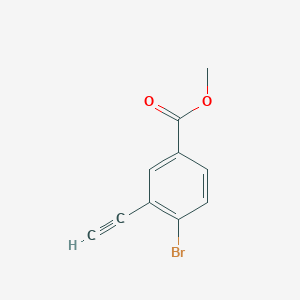
![Tert-butyl 3-bromo-6,6-dimethyl-4,6-dihydropyrrolo[3,4-C]pyrazole-5(2H)-carboxylate](/img/structure/B14025873.png)
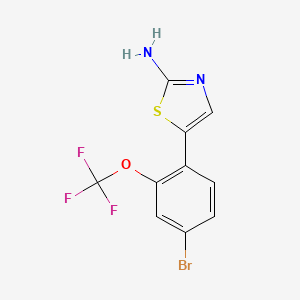
![Ethyl (S)-2-(2-Aminospiro[3.3]heptan-6-yl)acetate HCl](/img/structure/B14025882.png)
